molecular formula C18H23N3OS B2913154 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide CAS No. 1448062-91-6

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2913154
CAS No.: 1448062-91-6
M. Wt: 329.46
InChI Key: SCBFLDMKLJOUBO-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a unique combination of cyclopentyl, tetrahydroindazole, and thiophene carboxamide moieties

Mechanism of Action

Target of Action

The compound N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate the activity of various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular stress response, making them potential targets for the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives have been found to interact with their targets, leading to changes in the activity of these kinases . For instance, they can inhibit the activity of these kinases, disrupting the normal cell cycle and leading to cell death . This makes them potential therapeutic agents for diseases characterized by abnormal cell proliferation, such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and cellular stress response, given its potential targets . By inhibiting the activity of kinases involved in these pathways, the compound could disrupt normal cell function and lead to cell death . This could have downstream effects on tissue and organ function, depending on the specific cells affected .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of certain kinases, it could disrupt normal cell function and lead to cell death . This could potentially be used to treat diseases characterized by abnormal cell proliferation, such as cancer . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroindazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.

    Formation of the Thiophene Carboxamide Moiety: This can be synthesized through the reaction of thiophene-3-carboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the indazole or thiophene rings.

    Substitution: Substituted derivatives at the cyclopentyl or thiophene positions.

Scientific Research Applications

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(13-9-10-23-12-13)19-11-16-15-7-3-4-8-17(15)21(20-16)14-5-1-2-6-14/h9-10,12,14H,1-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBFLDMKLJOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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